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Compound of Interest

Compound Name: N-cyclohexylaniline Hydrochloride

CAS No.: 64316-73-0

Cat. No.: B1597006 Get Quote

Chemical Identity & Significance
N-Cyclohexylaniline Hydrochloride (also known as N-phenylcyclohexylamine hydrochloride)

is the ammonium salt of the secondary amine formed by the reductive amination of aniline and

cyclohexanone. It serves as a critical intermediate in the synthesis of rubber vulcanization

accelerators, antioxidants, and pharmaceutical precursors.[1]

Property Data

IUPAC Name N-cyclohexylanilinium chloride

CAS Number 1934-71-0 (Salt); 1821-36-9 (Free Base)

Molecular Formula

Molecular Weight 211.73 g/mol

Melting Point 170–175 °C (Experimental)

Solubility

Soluble in water (

), DMSO, Methanol; Sparingly soluble in non-

polar solvents.[2][3][4]

Synthesis Protocol (Self-Validating)
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To ensure the integrity of the spectroscopic data, the compound must be synthesized with high

purity. The following protocol utilizes a reductive amination pathway followed by salt formation,

a standard self-validating method where the disappearance of the imine intermediate confirms

reaction progress.

Step-by-Step Methodology
Imine Formation:

Combine Aniline (1.0 eq) and Cyclohexanone (1.0 eq) in dry methanol.

Add a catalytic amount of acetic acid (1-2 drops) to activate the carbonyl.

Stir at room temperature for 2 hours. Validation: Monitoring by TLC will show the

disappearance of aniline and the formation of a less polar imine spot.

Reduction:

Cool the solution to 0°C.

Slowly add Sodium Borohydride (

) (1.5 eq) in small portions to prevent runaway exotherms.

Allow the mixture to warm to room temperature and stir for 12 hours.

Workup:

Quench excess hydride with water. Extract the free base into Dichloromethane (DCM).

Wash the organic layer with brine and dry over anhydrous

.

Salt Formation (Critical Step):

Dissolve the crude oil (Free Base) in diethyl ether.

Bubble dry HCl gas through the solution or add 2M HCl in diethyl ether dropwise.
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The N-cyclohexylaniline hydrochloride will precipitate immediately as a white solid.

Filter and recrystallize from Ethanol/Ether to obtain analytical grade crystals (MP: 170–

175°C).

Reaction Pathway Visualization
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Figure 1: Stepwise synthesis of N-cyclohexylaniline hydrochloride via reductive amination.

Spectroscopic Characterization
The protonation of the secondary amine nitrogen drastically alters the spectroscopic signature

compared to the free base, most notably in the chemical shift of the

-proton (cyclohexyl methine) and the N-H vibrational modes.

A. Nuclear Magnetic Resonance ( H NMR)
Solvent: Deuterium Oxide (

) Frequency: 300 MHz[5][6][7][8]

The introduction of the positive charge on the nitrogen atom deshields the adjacent protons,

shifting them downfield.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1597006?utm_src=pdf-body
https://www.benchchem.com/product/b1597006?utm_src=pdf-body-img
https://www.benchchem.com/product/b1597006?utm_src=pdf-body
https://www.researchgate.net/publication/230855963_A_Modified_Palladium-Catalyzed_Reductive_Amination_Procedure
https://www.researchgate.net/publication/230855963_A_Modified_Palladium-Catalyzed_Reductive_Amination_Procedure
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/redamin.cth-pd.pdf
https://www.researchgate.net/figure/Scheme-5-1-H-NMR-300-MHz-DMSO-d6-d-ppm-175-m-4H-cyclohexane-2CH2-267-t-J_fig2_326091601
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Shift (

ppm)
Multiplicity Integration

Structural
Insight

Aromatic (m/p) 7.35 Multiplet 3H

Meta/Para

protons on

phenyl ring.

Aromatic (o) 7.25 Multiplet 2H

Ortho protons;

slightly shielded

relative to m/p.

N-CH (Methine) 3.35 – 3.25 Multiplet 1H

Diagnostic Peak:

Significant

downfield shift

due to

proximity.

Cyclohexyl 1.75 – 1.85 Multiplet 2H

Equatorial

protons

to Nitrogen.

Cyclohexyl 1.65 – 1.55 Multiplet 2H
Remote ring

protons.

Cyclohexyl 1.45 – 1.35 Multiplet 1H Distal proton.

Cyclohexyl

(Axial)
1.30 – 0.85 Multiplet 6H

Remaining axial

protons (shielded

region).

Note: In

, the ammonium protons (

) exchange rapidly with the solvent and are typically not observed.

B. Infrared Spectroscopy (FT-IR)
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The IR spectrum distinguishes the salt from the free base by the presence of broad ammonium

bands and the absence of the sharp secondary amine peak.

Functional Group
Wavenumber (

)
Intensity Description

Ammonium N-H

Stretch
2400 – 3000 Broad, Strong

Characteristic

"Ammonium Salt"

envelope; overlaps C-

H stretches.

Aromatic C-H Stretch 3030 – 3060 Weak
Typical

C-H stretching.

Aliphatic C-H Stretch 2850 – 2930 Strong
Cyclohexyl ring

C-H vibrations.

Ammonium N-H Bend ~1580 – 1600 Medium

Deformation mode of

the

group.

Aromatic Ring

Breathing
1490, 1450 Strong

Characteristic

benzenoid ring

skeletal vibrations.

C. Mass Spectrometry (MS)
In standard Electron Ionization (EI) or ESI, the salt dissociates. The spectra reflect the cationic

free base.

Molecular Ion (

): m/z 175 (Free base radical cation).

Protonated Molecular Ion (

): m/z 176 (ESI positive mode).
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Fragmentation Logic:

m/z 132: Loss of propyl radical (

) from the cyclohexyl ring (Ring contraction).

m/z 118: Loss of butyl radical (

).

m/z 93: Aniline cation (

), resulting from the cleavage of the N-Cyclohexyl bond.

Spectroscopic Logic Diagram
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Figure 2: Correlation between chemical structure and observed spectroscopic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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